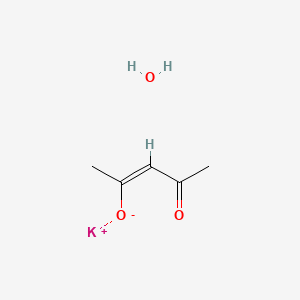

Potassium acetylacetonate hemihydrate

Overview

Description

Potassium acetylacetonate hemihydrate is a chemical compound with the linear formula CH3COCH=C(OK)CH3 · 0.5H2O . It has a molecular weight of 147.21 .

Molecular Structure Analysis

The molecular structure of this compound has been determined by X-ray diffraction method . The crystals are triclinic with space group Pbarl .Physical And Chemical Properties Analysis

This compound has a molecular weight of 156.22 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 156.01887563 g/mol . It has a topological polar surface area of 41.1 Ų . It has a complexity of 107 .Scientific Research Applications

Crystal Structure Analysis

Potassium acetylacetonate hemihydrate has been extensively studied for its crystal structure. Shibata et al. (1975) determined its crystal structure using the X-ray diffraction method. The study revealed that the compound forms triclinic crystals and each potassium ion is surrounded by seven oxygen atoms. This structure is significant for understanding the bonding and spatial arrangement in similar compounds (Shibata, Onuma, Matsui, & Motegi, 1975).

Catalysis and Organic Syntheses

Metal acetylacetonates, including this compound, play a crucial role as precursors in catalysis and organic syntheses. Sodhi and Paul (2018) reviewed the role of metal acetylacetonates in nanoparticle research, polymer science, catalysis, and their mechanistic aspects in organic syntheses. The review highlights the broad applications of these compounds in various catalytic reactions, emphasizing their significance in modern chemical transformations (Sodhi & Paul, 2018).

Corrosion Inhibition

In the field of corrosion science, Mahdavian and Attar (2009) evaluated the corrosion inhibition properties of metal acetylacetonate complexes, including potassium acetylacetonate. Their research indicated these complexes' potential as corrosion inhibitors for metals like steel, showing a new dimension of application for these compounds in industrial maintenance (Mahdavian & Attar, 2009).

Environmental Chemistry

This compound also finds application in environmental chemistry. Moffett and Zika (1987) used copper acetylacetonate complexes in studies for copper speciation in seawater. Their work showcased the utility of these complexes in understanding metal ion behavior in marine environments, an essential aspect of environmental monitoring and assessment (Moffett & Zika, 1987).

Material Science

In material science, the study of the dielectric behavior of potassium acetylacetonate by Abdel-Malik et al. (1992) is notable. They measured the dielectric constant and loss as a function of temperature and frequency, providing valuable insights into the material's properties, which could be useful in developing electronic components (Abdel-Malik, Kassem, Abdel-Latif, & Khalil, 1992).

Safety and Hazards

When handling Potassium acetylacetonate hemihydrate, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of inhalation, the victim should be moved to fresh air .

Mechanism of Action

Target of Action

It’s known that each potassium ion in the compound is surrounded by seven oxygen atoms . Six of these oxygen atoms belong to four acetylacetone anions .

Mode of Action

The compound’s structure, as determined by x-ray diffraction, reveals that the potassium ion interacts with the oxygen atoms of the acetylacetone anions . This interaction likely plays a crucial role in the compound’s overall mode of action.

Result of Action

Given the compound’s structure and interactions, it’s plausible that it could influence cellular processes through its interactions with potassium and oxygen ions .

Action Environment

The action environment of potassium acetylacetonate hemihydrate can influence its efficacy and stability. Factors such as temperature, pH, and the presence of other ions could potentially affect the compound’s behavior. For instance, the compound has a melting point of approximately 235°C , indicating that it can remain stable under high-temperature conditions.

properties

IUPAC Name |

potassium;(Z)-4-oxopent-2-en-2-olate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.K.H2O/c1-4(6)3-5(2)7;;/h3,6H,1-2H3;;1H2/q;+1;/p-1/b4-3-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTFFCDNODNHAJ-GSBNXNDCSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9KO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57402-46-7 | |

| Record name | 2,4-Pentanedione, ion(1-), potassium, hydrate (2:2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3145376.png)

![2-[4-(Propan-2-yl)cyclohexyl]acetic acid](/img/structure/B3145393.png)

![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3145451.png)